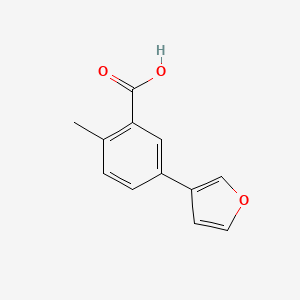
5-chloro-N-(2-methoxypyridin-3-yl)-2-propan-2-ylpyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(2-methoxypyridin-3-yl)-2-propan-2-ylpyrimidine-4-carboxamide is a chemical compound that belongs to the class of pyrimidine carboxamides. This compound has been of great interest to the scientific community due to its potential applications in the field of medicinal chemistry.
Applications De Recherche Scientifique
5-chloro-N-(2-methoxypyridin-3-yl)-2-propan-2-ylpyrimidine-4-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against several kinases, including JAK2, FLT3, and RET. This makes it a promising candidate for the development of new drugs for the treatment of cancer, autoimmune diseases, and inflammatory disorders.
Mécanisme D'action
The mechanism of action of 5-chloro-N-(2-methoxypyridin-3-yl)-2-propan-2-ylpyrimidine-4-carboxamide involves the inhibition of kinase activity. It binds to the ATP-binding site of kinases and prevents the phosphorylation of downstream targets. This results in the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
5-chloro-N-(2-methoxypyridin-3-yl)-2-propan-2-ylpyrimidine-4-carboxamide has been shown to exhibit potent antiproliferative activity against several cancer cell lines. It has also been shown to inhibit the growth of tumors in animal models. In addition, it has been shown to exhibit anti-inflammatory activity in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-chloro-N-(2-methoxypyridin-3-yl)-2-propan-2-ylpyrimidine-4-carboxamide in lab experiments is its potent inhibitory activity against several kinases. This makes it a useful tool for studying the role of kinases in various biological processes. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain assays.
Orientations Futures
There are several future directions for the study of 5-chloro-N-(2-methoxypyridin-3-yl)-2-propan-2-ylpyrimidine-4-carboxamide. One area of interest is the development of new drugs based on this compound for the treatment of cancer, autoimmune diseases, and inflammatory disorders. Another area of interest is the study of the mechanism of action of this compound and its effects on various biological processes. Finally, the development of new synthesis methods for this compound could lead to the production of more potent analogs with improved solubility and bioavailability.
Méthodes De Synthèse
The synthesis of 5-chloro-N-(2-methoxypyridin-3-yl)-2-propan-2-ylpyrimidine-4-carboxamide involves the reaction of 5-chloro-2,4-diaminopyrimidine with 2-methoxypyridine-3-carboxylic acid in the presence of isobutyl chloroformate. The reaction proceeds through the formation of an intermediate, which is then treated with N,N-dimethylformamide dimethyl acetal to yield the final product.
Propriétés
IUPAC Name |
5-chloro-N-(2-methoxypyridin-3-yl)-2-propan-2-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O2/c1-8(2)12-17-7-9(15)11(19-12)13(20)18-10-5-4-6-16-14(10)21-3/h4-8H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQXZJXYCOJSBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C(=N1)C(=O)NC2=C(N=CC=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-methoxypyridin-3-yl)-2-propan-2-ylpyrimidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]pentanoic acid](/img/structure/B7589958.png)
![2-[(3-Methyl-1,2,4-thiadiazol-5-yl)-propylamino]acetic acid](/img/structure/B7589971.png)
![4-[2-(3-Bromophenyl)pyrrolidin-1-yl]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B7589972.png)
![2-[(3-Cyanophenyl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7589980.png)





![4-[(5-Bromo-2-methylbenzoyl)-methylamino]butanoic acid](/img/structure/B7590014.png)


![3-(5-methyl-1H-pyrazol-4-yl)-N-[(1-methylpyrazol-4-yl)methyl]propan-1-amine](/img/structure/B7590032.png)
![N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B7590036.png)